molecular formula C10H19NO4 B3101488 tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1393732-46-1

tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B3101488
CAS RN: 1393732-46-1
M. Wt: 217.26 g/mol
InChI Key: RMEKXQFQLXPULQ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 138108-72-2 .


Molecular Structure Analysis

The molecular formula of this compound is C10H19NO3 . Its average mass is 201.263 Da and its monoisotopic mass is 201.136490 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 289.5±13.0 °C at 760 mmHg . The compound has a molar refractivity of 53.1±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its polar surface area is 50 Å2 .

Scientific Research Applications

Biochemical Reagent

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis of Other Compounds

It can be used as a key starting material for the synthesis of other complex compounds. For example, it can be used in the synthesis of wortmannilactone C .

Preparation of Three-Dimensional Metal-Fullerene Frameworks (MFFs)

This compound can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs), which have potential applications in various fields such as energy storage and catalysis .

Inhibitor Research

In vitro studies suggested that similar compounds can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 . While this specific application has not been directly linked to “tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate”, it suggests potential avenues for further research.

Safety and Hazards

The compound has a GHS07 pictogram . Its hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . The compound should be stored in a refrigerator .

properties

IUPAC Name

tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-5-4-10(14,6-11)7-12/h12,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEKXQFQLXPULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130158
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393732-46-1
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393732-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Reactant of Route 6
tert-Butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate

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